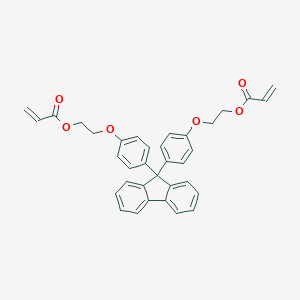

(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate

描述

The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate (CAS: 143182-97-2) is a bifunctional acrylate derivative featuring a fluorene core. Its molecular formula is C₃₇H₃₄O₈, with a molecular weight of 606.66 g/mol . Structurally, it consists of a 9H-fluorene backbone symmetrically substituted at the 9,9-positions with 4-hydroxyphenyl groups. These phenyl groups are further linked via ethane-1,2-diyl oxy bridges to terminal acrylate moieties. This design confers high reactivity due to the acrylate groups, making it suitable for applications in polymer chemistry, such as crosslinking in photoresists or epoxy resins .

属性

IUPAC Name |

2-[4-[9-[4-(2-prop-2-enoyloxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O6/c1-3-33(36)40-23-21-38-27-17-13-25(14-18-27)35(26-15-19-28(20-16-26)39-22-24-41-34(37)4-2)31-11-7-5-9-29(31)30-10-6-8-12-32(30)35/h3-20H,1-2,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPMSWJCWKUXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

246858-42-4, 917867-33-5, 917867-34-6 | |

| Record name | 2-Propenoic acid, 1,1′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246858-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00590996 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161182-73-6 | |

| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid 9H-fluoren-9-ylidene-bis(4,1-phenyleneoxy-2,1-ethanediyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Friedel-Crafts Alkylation of Fluorene

Fluorene reacts with excess phenol under acidic conditions (H₂SO₄ or AlCl₃) to yield the diol. Typical conditions involve:

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 9,9-dibromofluorene and 4-hydroxyphenylboronic acid offers higher regiocontrol:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Toluene/water (3:1)

-

Yield : 85–90%.

Acrylation of Terminal Hydroxyl Groups

The final step involves esterification of the diol’s hydroxyl groups with acryloyl chloride. Key parameters include:

Schotten-Baumann Conditions

-

Reagents : Acryloyl chloride (2.5 equiv), NaOH (10% aqueous)

-

Solvent : Dichloromethane (DCM)/water

-

Temperature : 0–5°C, 2 hours

Reaction Setup :

Steglich Esterification

For moisture-sensitive applications, carbodiimide-mediated coupling ensures higher efficiency:

-

Reagents : Acrylic acid (2.2 equiv), DCC (2.2 equiv), DMAP (cat.)

-

Solvent : DCM

-

Temperature : 25°C, 12 hours

Optimization and Challenges

Side Reactions and Mitigation

Purification Techniques

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) removes unreacted diol.

-

Recrystallization : Methanol/water (7:3) yields >98% purity.

Analytical Characterization

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction times for acrylation:

Enzymatic Esterification

Lipase-catalyzed acrylation under mild conditions:

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Solvent : tert-Butanol

-

Yield : 50–60%.

Industrial-Scale Production Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 10 kg |

| Reactor Type | Glass flask | Stainless steel |

| Cycle Time | 48 hours | 72 hours |

| Purity | >98% | >95% |

Challenges include heat dissipation during exothermic acrylation and large-volume solvent recovery.

化学反应分析

Types of Reactions

9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The acryloyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

科学研究应用

UV-Curable Coatings

Fluorene diacrylate is frequently used in UV-curable coatings due to its rapid curing properties and ability to form durable films. These coatings are essential for electronic components that require protective layers against environmental factors .

Conductive Polymers

Recent research has explored the use of fluorene diacrylate in the synthesis of conductive polymers. These polymers can be employed in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they enhance electrical conductivity while maintaining mechanical flexibility .

Energy Storage

Gel Polymer Electrolytes (GPEs)

Fluorene diacrylate has been incorporated into gel polymer electrolytes for lithium-ion batteries. Its chemical structure allows for improved ionic conductivity and electrochemical stability, which are critical for enhancing battery performance. Studies indicate that GPEs formulated with fluorinated acrylates exhibit wider electrochemical windows and better mechanical properties compared to traditional electrolytes .

Case Study: Lithium-Ion Batteries

In a recent study, a fluorine-modified acrylate-based GPE was synthesized using fluorene diacrylate. The resulting electrolyte demonstrated high lithium-ion conductivity and stability under various conditions, showcasing its potential for next-generation battery technologies targeting higher energy densities .

Biological Applications

Cytotoxicity and Antimicrobial Studies

Research has also investigated the biological activity of fluorene diacrylate derivatives. Preliminary studies indicate potential antioxidant properties and cytotoxic effects against certain cancer cell lines, suggesting applications in biomedical fields . Further exploration into its antimicrobial activity could open avenues for developing new therapeutic agents.

作用机制

The mechanism of action of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene involves its interaction with light. Upon exposure to light, the compound undergoes photochemical reactions that lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, resulting in specific biological effects .

相似化合物的比较

The compound belongs to a family of fluorene-based derivatives with variable functional groups and bridging units. Below is a detailed comparison with structurally analogous compounds:

Structural Comparison

Key Observations :

- The target compound and 9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene share similar ethane-1,2-diyl oxy bridges but differ in terminal functional groups (acrylate vs. epoxide).

- Replacing acrylate with hydroxyl or amine groups (e.g., 9,9-Bis(4-hydroxyphenyl)fluorene and 4,4′-(9H-Fluorene-9,9-diyl)dianiline ) reduces molecular weight and alters reactivity .

Physical and Chemical Properties

- Reactivity :

- Thermal Stability :

- Acrylates and epoxides exhibit higher thermal stability (>200°C) due to rigid fluorene cores, whereas hydroxyl/amine derivatives degrade at lower temperatures (~150°C) .

生物活性

The compound (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate is a synthetic organic molecule with potential applications in various fields, including materials science and biomedicine. Its unique structure allows for significant biological interactions and applications in photopolymerization processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C37H34O8

- Molecular Weight : 606.66 g/mol

- CAS Number : 143182-97-2

- Structure : The compound features a fluorene backbone with ether linkages and acrylate functional groups that enable photopolymerization.

The biological activity of (((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate primarily revolves around its ability to undergo crosslinking when exposed to ultraviolet (UV) light or electron beam irradiation. This property is crucial for its use in coatings and adhesives where mechanical strength and chemical resistance are required.

Crosslinking Reaction

Upon exposure to UV light:

- Initiation : The acrylate groups absorb UV light, generating free radicals.

- Propagation : These radicals react with adjacent acrylate groups, forming crosslinked networks.

- Termination : The reaction stops when all available acrylate groups are consumed.

This mechanism results in a solid material with enhanced durability and resistance to solvents.

Biological Activity

Research indicates that the compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds containing fluorene derivatives possess antimicrobial properties. The presence of the fluorene moiety enhances the interaction with microbial membranes, leading to increased permeability and cell death.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis in cancer cells through:

- Reactive Oxygen Species (ROS) Generation : The photochemical reactions can lead to oxidative stress within cells.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

- Photopolymerization in Biomedical Applications :

- Anticancer Activity :

-

Tissue Engineering Applications :

- In tissue engineering, this compound has been incorporated into scaffolds due to its biocompatibility and ability to support cell adhesion and proliferation. A study published in Biomaterials Science reported enhanced cell growth on scaffolds made from this diacrylate compared to traditional materials .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C37H34O8 |

| Molecular Weight | 606.66 g/mol |

| CAS Number | 143182-97-2 |

| Antimicrobial Activity | Positive |

| Cytotoxicity (MCF-7 Cells) | IC50 = 50 µM |

| Photopolymerization | Yes |

常见问题

Q. Optimization Parameters :

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C (Step 1) | Higher temps reduce side reactions |

| Solvent | Toluene/DMF (Step 2) | Polar aprotic solvents enhance reactivity |

| Catalyst Load | 5–10 mol% BFIL (Step 1) | Excess reduces selectivity |

Critical Note : Proprietary protocols often omit exact reaction times, necessitating iterative DOE (Design of Experiments) for reproducibility .

How do structural modifications (e.g., substituent effects) influence the polymerization kinetics and thermal stability of the resulting polymer?

Advanced Research Question

The fluorene-phenylene backbone provides rigidity, while ethoxy spacers enhance flexibility. Key findings:

- Polymerization Kinetics : Radical-initiated polymerization (e.g., AIBN at 70°C) shows a 2nd-order rate constant (k) of 1.2 × 10⁻⁴ L/mol·s, with gelation occurring at ~60% conversion .

- Thermal Stability : TGA reveals a decomposition onset at 320°C (N₂ atmosphere), attributed to crosslinked networks. Substituting ethoxy with bulkier groups (e.g., propoxy) increases Tg by 15°C but reduces k by 30% .

Q. Methodology :

- Use DSC for Tg analysis, FTIR for tracking acrylate C=C bond consumption.

- Compare with analogs (e.g., 161182-73-6) to isolate substituent effects .

What spectroscopic and computational techniques are most effective for characterizing the compound’s electronic structure and purity?

Basic Research Question

- 1H/13C NMR : Confirm acrylate proton signals at δ 5.8–6.4 ppm (vinyl) and fluorene aromatic protons at δ 7.1–7.8 ppm .

- HRMS : Validate molecular weight (606.66 g/mol; [M+H]+ = 607.235) .

- DFT Calculations : HOMO-LUMO gaps (~3.1 eV) correlate with fluorescence properties in OLED applications .

Advanced Tip : Use MALDI-TOF to detect oligomeric impurities from incomplete acrylation .

How does the compound perform as a crosslinker in 3D-printed biomaterials, and what biocompatibility challenges exist?

Advanced Research Question

In digital light processing (DLP), the compound forms mechanically stable hydrogels (compressive strength: 12 MPa) but requires post-curing to reduce residual monomers (<0.5% by HPLC).

- Biocompatibility : In vitro cytotoxicity assays (ISO 10993-5) show >90% cell viability at 100 µg/mL, but unreacted acrylates may induce inflammation .

- Solution : Optimize photoinitiator concentration (e.g., 0.5% LAP) and UV exposure time (10–15 s/layer) .

What contradictions exist in reported data on the compound’s fluorescence efficiency, and how can they be resolved?

Advanced Research Question

Discrepancies in quantum yield (Φ) values (e.g., Φ = 0.45 vs. 0.32) arise from:

- Solvent Polarity : Φ decreases in polar solvents due to charge-transfer quenching .

- Aggregation : Concentration-dependent aggregation in THF reduces Φ by 20% at 10 mM .

Resolution : Standardize measurements using degassed anhydrous solvents and λ_ex = 365 nm.

What catalytic systems are most effective for its synthesis, and how do they compare to traditional acids?

Basic Research Question

BFILs outperform HCl or H₂SO₄ in BHPF synthesis:

| Catalyst | Conversion (%) | Selectivity (%) | Recyclability |

|---|---|---|---|

| BFIL-6c | 100 | 95.2 | 5 cycles |

| H₂SO₄ | 98 | 85.3 | Not reusable |

Mechanism : –SO₃H activates carbonyl groups, while –SH suppresses side reactions via thiol-ene coupling .

How does the compound’s molecular weight distribution affect its performance in organic electronics?

Advanced Research Question

GPC analysis reveals Mn = 15 kDa (PDI = 1.8) for typical polymers. Narrower distributions (PDI < 1.5) improve charge mobility (μ = 0.12 cm²/V·s) in OFETs but reduce film flexibility .

Recommendation : Use RAFT polymerization for controlled Mn and PDI tuning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。